3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

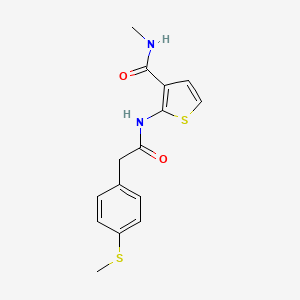

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide, also known as DNPBS, is a sulfonamide compound that has been widely used in scientific research. This compound has a variety of applications in biochemistry, pharmacology, and medicinal chemistry due to its unique chemical structure and properties.

Applications De Recherche Scientifique

Crystal Structure and Molecular Docking Studies

- The compound N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide was synthesized, and its structure was determined by X-ray crystallography. Molecular docking studies were carried out to understand its interaction within the active site of the cyclooxygenase-2 enzyme, and in vitro bioassay studies showed that the compound has no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 enzymes (Al-Hourani et al., 2016).

Photodynamic Therapy Applications

- A new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, was synthesized. The compound's properties make it highly suitable for photodynamic therapy applications, especially for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity and Spectroscopic Characterization

- Novel sulfonamide derivatives were synthesized, characterized by antimicrobial activity, FT-IR, 1H, and 13C NMR. The compounds were also investigated by spectroscopic techniques, single crystal X-ray diffraction, Hirshfeld surface, theoretical method analyses, and antimicrobial activity (Demircioğlu et al., 2018).

Structural Analysis of Dimethylphenylcarbamoyl Analogues

- The structures of dimethylphenylcarbamoyl benzenesulfonamides were analyzed, revealing extensive intra- and intermolecular hydrogen bonds. The structures are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (Siddiqui et al., 2008).

Catalytic Applications in Reduction Reactions

- A Bis[N-(2-aminophenyl)benzenesulfonamide]-di-chloro-Bis[O′-N,N-dimethyl-formamide]-nickel(II) complex was synthesized, characterized, and showed catalytic efficiency in the reduction of nitrobenzenes, offering a significant variety in terms of green chemistry (Dayan et al., 2019).

Enzyme Inhibition and Molecular Docking

- Synthesis, spectroscopic characterizations, enzyme inhibition, molecular docking study, and DFT calculations of new Schiff bases of sulfa drugs were performed, revealing that some of the synthesized compounds exhibited excellent in vitro antitumor activity (Alyar et al., 2019).

Propriétés

IUPAC Name |

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-6-7-14(8-11(10)2)21(19,20)15-12-4-3-5-13(9-12)16(17)18/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJQUMSWYLQNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432185.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2432190.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2432194.png)

![N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2432196.png)